molecular formula C13H19N5O4 B1639594 H-Pro-his-gly-OH CAS No. 83960-30-9

H-Pro-his-gly-OH

Cat. No.: B1639594
CAS No.: 83960-30-9
M. Wt: 309.32 g/mol
InChI Key: VWXGFAIZUQBBBG-UWVGGRQHSA-N
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Description

H-Pro-his-gly-OH is a tripeptide composed of the amino acids proline, histidine, and glycine. This compound is of significant interest in the field of peptide chemistry due to its potential applications in various scientific domains, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this compound is proline-histidine-glycine, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Pro-his-gly-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The key steps include:

    Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also emphasizes the use of environmentally benign solvents and reagents to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: H-Pro-his-gly-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal or other oxidation products.

    Reduction: Reduction reactions can target the imidazole ring of histidine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified functional groups.

Scientific Research Applications

H-Pro-his-gly-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The tripeptide is investigated for its role in biological processes, such as enzyme-substrate interactions and protein folding.

    Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: The compound is utilized in the production of biomaterials and as a building block for more complex peptides and proteins.

Mechanism of Action

The mechanism of action of H-Pro-his-gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The histidine residue plays a crucial role in binding to metal ions and other molecules, facilitating various biochemical reactions. The proline and glycine residues contribute to the structural stability and flexibility of the peptide, allowing it to adopt different conformations and interact with diverse targets.

Comparison with Similar Compounds

    H-Gly-his-gly-OH: A tripeptide with a similar sequence but with glycine instead of proline at the N-terminus.

    H-Pro-gly-his-OH: A tripeptide with the same amino acids but in a different sequence.

    H-Pro-his-his-OH: A tripeptide with an additional histidine residue.

Uniqueness: H-Pro-his-gly-OH is unique due to the presence of proline at the N-terminus, which imparts distinct structural and functional properties. The combination of proline, histidine, and glycine allows for specific interactions with molecular targets and contributes to the peptide’s versatility in various applications.

Properties

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c19-11(20)6-16-12(21)10(4-8-5-14-7-17-8)18-13(22)9-2-1-3-15-9/h5,7,9-10,15H,1-4,6H2,(H,14,17)(H,16,21)(H,18,22)(H,19,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXGFAIZUQBBBG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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H-Pro-his-gly-OH
Reactant of Route 5
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Reactant of Route 6
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